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Introduction
2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as

Spiro-MeOTAD, is a state-of-the-art hole transport material (HTM) widely utilized in high-

efficiency perovskite solar cells (PSCs).[1][2][3] In its pristine form, Spiro-MeOTAD exhibits low

hole mobility and conductivity. To enhance its charge transport properties, a p-doping strategy

is commonly employed using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the primary

dopant and 4-tert-butylpyridine (tBP) as an additive.[1][2][4] This document provides detailed

application notes and protocols for the preparation of LiTFSI and tBP-doped Spiro-MeOTAD
for application in perovskite solar cells.

Role of Dopants
The addition of LiTFSI and tBP to Spiro-MeOTAD serves several critical functions to improve

the overall performance of the hole transport layer (HTL) in PSCs:

LiTFSI: This lithium salt is the primary p-doping agent.[4] It facilitates the oxidation of Spiro-
MeOTAD to its radical cation (Spiro-MeOTAD

+ +

), which increases the number of free charge carriers (holes) and thereby enhances the
material's conductivity.[5] This process is often initiated by exposure to oxygen and light.[3]
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The doping process shifts the Fermi level of Spiro-MeOTAD closer to its highest occupied
molecular orbital (HOMO), leading to a more favorable energy level alignment with the
perovskite absorber layer for efficient hole extraction.[2][6]

tBP: 4-tert-butylpyridine is a crucial additive with multiple roles. Firstly, it improves the

solubility of the ionic salt LiTFSI in the commonly used non-polar solvent, chlorobenzene.[7]

Secondly, tBP helps to prevent the aggregation of LiTFSI, leading to a more homogeneous

and uniform HTL film.[4] It can also act as a plasticizer, disrupting the crystalline structure of

Spiro-MeOTAD, which can improve film morphology.[5] Studies have also shown that tBP

can form complexes with LiTFSI, which can influence the stability and performance of the

device.[8]

Data Presentation: Typical Doping Concentrations
and Resulting Properties
The following tables summarize typical concentrations used for preparing the doped Spiro-
MeOTAD solution and the resulting electrical properties.

Table 1: Standard Recipe for Doped Spiro-MeOTAD Solution

Component Molar Ratio
Typical
Concentration

Solvent

Spiro-MeOTAD 1 70-100 mg/mL Chlorobenzene

LiTFSI 0.5
17.5 µL of 520 mg/mL

solution in Acetonitrile
Chlorobenzene

tBP 3 - 3.3 28.8 µL Chlorobenzene

Note: The concentrations can be adjusted based on the desired film thickness and specific

experimental conditions.

Table 2: Impact of Doping on Spiro-MeOTAD Properties
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Property
Pristine Spiro-
MeOTAD

Doped Spiro-
MeOTAD

Reference

Conductivity ~7.77 x 10⁻⁷ S cm⁻¹ ~1.66 x 10⁻⁵ S cm⁻¹ [9]

Hole Mobility Low Significantly Increased [2]

Fermi Level Shift -
~0.6 - 0.9 eV towards

HOMO
[6]

Table 3: Representative Performance of Perovskite Solar Cells with Doped Spiro-MeOTAD

Parameter
Without Overnight
Oxidation

With Overnight
Oxidation

Reference

Power Conversion

Efficiency (PCE)
9.2% 13.1% - 17.6% [10]

Short-Circuit Current

Density (Jsc)
14.8 mA/cm² - [10]

Note: Device performance is highly dependent on the entire device architecture and fabrication

process.

Experimental Protocols
This section provides a detailed step-by-step protocol for the preparation of the doped Spiro-
MeOTAD solution and its deposition to form the hole transport layer.

Materials and Equipment:

Spiro-MeOTAD powder

LiTFSI

4-tert-butylpyridine (tBP)

Chlorobenzene (anhydrous)
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Acetonitrile (anhydrous)

Vials with caps

Magnetic stirrer and stir bars

Pipettes

Spin coater

Substrates with perovskite layer

Protocol for Solution Preparation:

Prepare LiTFSI Stock Solution: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile

to create a stock solution. This is a common practice as LiTFSI has limited solubility in

chlorobenzene.[7]

Prepare Spiro-MeOTAD Solution:

In a clean vial, add a specific amount of Spiro-MeOTAD powder (e.g., 72.3 mg).

Add 1 mL of anhydrous chlorobenzene to the vial.

Stir the mixture using a magnetic stirrer until the Spiro-MeOTAD is completely dissolved.

This may take some time.

Add Dopants:

To the dissolved Spiro-MeOTAD solution, add 28.8 µL of tBP using a micropipette.

Subsequently, add 17.5 µL of the prepared LiTFSI stock solution.

Continue stirring the final solution for at least 1-2 hours at room temperature to ensure

homogeneity.

Protocol for Thin Film Deposition:
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Substrate Preparation: Ensure the substrate with the perovskite layer is clean and ready for

deposition.

Spin Coating:

Transfer the substrate to a spin coater located in a controlled environment (e.g., a

nitrogen-filled glovebox).

Dispense a sufficient amount of the doped Spiro-MeOTAD solution onto the center of the

perovskite layer.

Spin coat the substrate at a typical speed of 4000 rpm for 30 seconds.[11] The spin speed

and time can be adjusted to achieve the desired film thickness.

Oxidation (Aging):

After spin coating, the film needs to be oxidized to activate the p-doping. This is typically

done by storing the devices in the dark in a desiccator with a controlled humidity (e.g., 20-

40%) for at least 12-24 hours. This "aging" process allows for the gradual oxidation of

Spiro-MeOTAD in the presence of oxygen, which is crucial for achieving high device

performance.[10]
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Experimental Workflow for Doped Spiro-MeOTAD HTL

Solution Preparation

Thin Film Deposition & Post-Processing

Prepare LiTFSI
stock solution

(520 mg/mL in ACN)

Add LiTFSI
stock solution

Dissolve Spiro-MeOTAD
in Chlorobenzene
(e.g., 72.3 mg/mL)

Add tBP to
Spiro solution

Stir for 1-2 hours

Spin coat solution onto
perovskite layer

(e.g., 4000 rpm, 30s)

Final Doped Solution

Oxidize/Age the film
(e.g., 12-24h in dark, controlled humidity)

Deposit top electrode
(e.g., Au)
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Caption: Workflow for preparing and depositing the doped Spiro-MeOTAD layer.
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Doping Mechanism of Spiro-MeOTAD

Doping Process

Resulting Properties

Spiro-MeOTAD
(Neutral)

Spiro-MeOTAD+
(Oxidized)

Oxidation

Increased Conductivity Increased Hole Mobility Favorable Energy Level Alignment

LiTFSI

p-dopant

tBP

Improves solubility &
prevents aggregation

Oxygen (O2)
+ Light
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Caption: The roles of LiTFSI and tBP in the p-doping of Spiro-MeOTAD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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